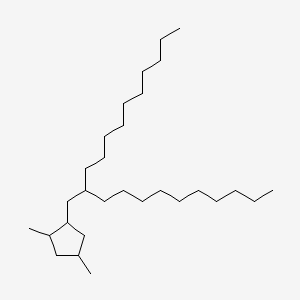
Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl- is a complex organic compound with the molecular formula C27H54. It is also known by other names such as Heneicosane, 11-(cyclopentylmethyl)- and 11-(Cyclopentylmethyl)heneicosane . This compound is characterized by its cyclopentane ring structure substituted with long alkyl chains and methyl groups, making it a significant molecule in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl- typically involves the alkylation of cyclopentane with decyldodecyl and methyl substituents. The reaction conditions often require the presence of a strong acid catalyst to facilitate the alkylation process. The specific details of the synthetic route can vary, but it generally involves the following steps:
Alkylation: Cyclopentane is reacted with decyldodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Methylation: The resulting product is then methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
On an industrial scale, the production of Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors can also enhance the yield and purity of the final product. The industrial process is designed to optimize the reaction conditions, minimize by-products, and ensure the scalability of the production.
化学反応の分析
Types of Reactions
Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert any carbonyl groups back to alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), Chlorine (Cl2)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated cyclopentane derivatives
科学的研究の応用
Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl- involves its interaction with molecular targets through hydrophobic interactions. The long alkyl chains allow the compound to embed itself within lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules. The specific pathways involved can vary depending on the application and the target system.
類似化合物との比較
Similar Compounds
Cyclohexane: A cycloalkane with a similar ring structure but without the long alkyl chains.
Cyclopentane: The parent compound without the decyldodecyl and methyl substituents.
Cycloheptane: A larger ring structure with similar chemical properties.
Uniqueness
Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of long alkyl chains and methyl groups enhances its hydrophobicity and makes it suitable for specialized applications in various fields.
特性
CAS番号 |
55429-26-0 |
|---|---|
分子式 |
C29H58 |
分子量 |
406.8 g/mol |
IUPAC名 |
1-(2-decyldodecyl)-2,4-dimethylcyclopentane |
InChI |
InChI=1S/C29H58/c1-5-7-9-11-13-15-17-19-21-28(25-29-24-26(3)23-27(29)4)22-20-18-16-14-12-10-8-6-2/h26-29H,5-25H2,1-4H3 |
InChIキー |
JIBZZZWEWJGUOA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(CCCCCCCCCC)CC1CC(CC1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















